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Compound of Interest

Compound Name: ITI-214

Cat. No.: B560036 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ITI-214, a selective phosphodiesterase type 1

(PDE1) inhibitor, with alternative treatments for Parkinson's disease and heart failure. It

includes supporting experimental data, detailed methodologies for key biomarker assays, and

visualizations of relevant signaling pathways and workflows to aid in the validation of

biomarkers for monitoring treatment response.

Introduction to ITI-214 and PDE1 Inhibition
ITI-214 is a potent and selective inhibitor of phosphodiesterase type 1 (PDE1), an enzyme that

degrades the cyclic nucleotides cyclic adenosine monophosphate (cAMP) and cyclic guanosine

monophosphate (cGMP).[1] By inhibiting PDE1, ITI-214 increases the intracellular levels of

cAMP and cGMP, thereby potentiating downstream signaling pathways.[1] This mechanism of

action holds therapeutic potential for a variety of neurological and cardiovascular diseases,

including Parkinson's disease and heart failure.[2] Preclinical studies have demonstrated ITI-
214's high potency and selectivity for PDE1 isoforms over other PDE families.[3]

Comparative Analysis of ITI-214 and Alternatives
This section compares the performance of ITI-214 with established treatments for Parkinson's

disease (L-DOPA) and heart failure (Sacubitril/Valsartan), focusing on their mechanisms of

action and associated biomarkers.
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Parkinson's Disease
ITI-214 vs. L-DOPA

L-DOPA, a precursor to dopamine, is a cornerstone therapy for Parkinson's disease, aiming to

replenish depleted dopamine levels in the brain.[4][5] In contrast, ITI-214 offers a novel, non-

dopaminergic approach by modulating downstream signaling pathways to potentially improve

motor and non-motor symptoms.

Feature ITI-214 L-DOPA

Mechanism of Action

Selective PDE1 inhibitor;

increases intracellular cAMP

and cGMP.[1]

Dopamine precursor;

converted to dopamine in the

brain.[4][5]

Primary Biomarker

Changes in inflammatory

markers (e.g., cytokines),

cAMP, and phospho-VASP (p-

VASP) levels.

Changes in synaptic dopamine

levels and its metabolites (e.g.,

homovanillic acid - HVA) in

cerebrospinal fluid (CSF) and

plasma.[6]

Reported Biomarker Changes

Preclinical models show ITI-

214 reduces

neuroinflammation. Clinical

trials have assessed

inflammatory biomarkers.

Administration of L-DOPA

leads to a significant increase

in synaptic dopamine levels in

the striatum of Parkinson's

disease patients.[7]

Heart Failure
ITI-214 vs. Sacubitril/Valsartan

Sacubitril/Valsartan is a combination drug that enhances the effects of natriuretic peptides while

blocking the renin-angiotensin system, leading to vasodilation and reduced cardiac stress. ITI-
214, through its distinct mechanism of PDE1 inhibition, also promotes vasodilation and has

shown positive inotropic effects.[8]
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Feature ITI-214 Sacubitril/Valsartan

Mechanism of Action

Selective PDE1 inhibitor;

increases intracellular cAMP

and cGMP, leading to

vasodilation and positive

inotropy.[8]

Neprilysin inhibitor (Sacubitril)

and angiotensin II receptor

blocker (Valsartan); increases

natriuretic peptides and blocks

the renin-angiotensin system.

Primary Biomarker

Changes in cardiac function

parameters (e.g., cardiac

output, systemic vascular

resistance) and potentially

inflammatory markers.

Reduction in plasma N-

terminal pro-B-type natriuretic

peptide (NT-proBNP) levels.[9]

[10][11][12][13]

Reported Biomarker Changes

In a Phase I/II study in heart

failure patients, a 30 mg dose

of ITI-214 increased cardiac

output by 0.83 L/min and

decreased systemic vascular

resistance by 564

dynes·s/cm⁻⁵.[1]

Treatment with

sacubitril/valsartan resulted in

a significant reduction in

plasma NT-proBNP levels. In

one study, the adjusted

geometric mean ratio of NT-

proBNP at 12 weeks was 0.84

compared to the comparator

group.[9] In another study of

hospitalized heart failure

patients, in-hospital initiation of

sacubitril/valsartan led to a

28% reduction in NT-proBNP

at discharge.[10]

Preclinical Potency of PDE1 Inhibitors
The following table summarizes the preclinical inhibitory constants (Ki) of ITI-214 and another

PDE1 inhibitor, vinpocetine, against PDE1 isoforms. Lower Ki values indicate higher potency.

Compound PDE1A Ki (pM) PDE1B Ki (pM) PDE1C Ki (pM)

ITI-214 33[3] 380[3] 35
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Note: A specific Ki value for vinpocetine against PDE1 isoforms was not available in the

searched literature, although it is a known PDE1 inhibitor. One study indicated that vinpocetine

directly inhibits IKKβ kinase activity with an IC50 of approximately 17.17 μM, an effect

independent of its PDE1 inhibition.[14][15]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling

pathways and experimental workflows relevant to validating biomarkers for ITI-214 treatment

response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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